BenchChemオンラインストアへようこそ!

Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-

Estrogen Receptor Binding Hypothalamus SERM Pharmacology

The compound Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)- (CAS 52235-18-4) is the (Z)-isomer of nitromifene (CI-628), a non-steroidal triphenylethylene antiestrogen and selective estrogen receptor modulator (SERM). It is primarily employed as a pharmacological research tool for estrogen receptor (ER) mechanistic studies, having been characterized alongside tamoxifen, clomiphene, and nafoxidine among the earliest SERMs.

Molecular Formula C27H28N2O4
Molecular Weight 444.5 g/mol
CAS No. 52235-18-4
Cat. No. B10801173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-
CAS52235-18-4
Molecular FormulaC27H28N2O4
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4
InChIInChI=1S/C27H28N2O4/c1-32-24-13-9-21(10-14-24)26(27(29(30)31)23-7-3-2-4-8-23)22-11-15-25(16-12-22)33-20-19-28-17-5-6-18-28/h2-4,7-16H,5-6,17-20H2,1H3/b27-26-
InChIKeyMFKMXUFMHOCZHP-RQZHXJHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)- (CAS 52235-18-4) Procurement Guide: Z-Isomer Nitromifene Reference Standard


The compound Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)- (CAS 52235-18-4) is the (Z)-isomer of nitromifene (CI-628), a non-steroidal triphenylethylene antiestrogen and selective estrogen receptor modulator (SERM) [1]. It is primarily employed as a pharmacological research tool for estrogen receptor (ER) mechanistic studies, having been characterized alongside tamoxifen, clomiphene, and nafoxidine among the earliest SERMs [2]. Unlike the commonly supplied mixed-isomer nitromifene, this CAS number designates the geometrically pure (Z)-isomer, which is critical for experiments requiring defined stereochemistry at the ethenyl linkage.

Why Generic Triphenylethylene SERMs Cannot Substitute for (Z)-Nitromifene (CAS 52235-18-4)


Triphenylethylene antiestrogens exhibit profound differences in tissue-specific ER binding affinity, dissociation kinetics, and metabolic activation pathways that preclude simple interchangeability [1]. Nitromifene demonstrates a 4.8-fold higher relative binding affinity for hypothalamic estrogen receptors compared to tamoxifen in the same experimental system, and its rapid 250-fold faster dissociation from the ER relative to estradiol represents a kinetic profile not shared by tamoxifen or its metabolites [2]. Furthermore, the (Z)-geometric isomer specified by CAS 52235-18-4 defines the stereochemical configuration critical for antiestrogenic activity, as geometric isomerism in triphenylethylenes directly governs the positioning of the aminoalkoxy side chain and thus the agonist/antagonist balance at the receptor [3]. Substituting mixed-isomer nitromifene or another SERM without accounting for these parameters compromises experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence: (Z)-Nitromifene (CAS 52235-18-4) vs. Tamoxifen and Other Triphenylethylene SERMs


4.8-Fold Higher Estrogen Receptor Binding Affinity in Medial Basal Hypothalamus Compared to Tamoxifen

In a direct head-to-head comparison using immature female rat medial basal hypothalamus (MBH) cytosol, (Z)-nitromifene (CI-628) displayed a relative binding affinity (RBA) of 6.7% versus tamoxifen's RBA of 1.4%, with estradiol set at 100% [1]. This 4.8-fold difference in receptor occupancy capacity at the hypothalamic level indicates that nitromifene achieves substantially greater target engagement in neuroendocrine tissues than tamoxifen at equivalent concentrations.

Estrogen Receptor Binding Hypothalamus SERM Pharmacology Relative Binding Affinity

250-Fold Faster Estrogen Receptor Dissociation Kinetics Relative to Estradiol

Nitromifene (CI-628) dissociates from the estrogen receptor 250-fold faster than estradiol, a kinetic property demonstrated in vitro using purified receptor preparations [1]. This rapid off-rate is mechanistically linked to nitromifene's antagonistic activity, as it prevents the prolonged receptor activation required for full estrogenic transcriptional response. While direct dissociation rate comparisons with tamoxifen in the same study are not available, tamoxifen-ER complexes are known to exhibit substantially slower dissociation kinetics, consistent with tamoxifen's mixed agonist/antagonist profile in different tissues.

Receptor Kinetics Dissociation Rate Estrogen Receptor Antiestrogen Mechanism

Prodrug Metabolism: Parent Nitromifene (CI-628) 11% ER Affinity vs. Demethylated Metabolite CI-628M 135% ER Affinity

In a comparative biochemical study, the parent antiestrogen CI-628 (nitromifene) exhibited 11% relative binding affinity for cytosol estrogen receptor, while its O-demethylated metabolite CI-628M showed 135% affinity, where estradiol = 100% [1]. This 12.3-fold increase in receptor affinity upon metabolic activation demonstrates that nitromifene functions as a prodrug, with in vivo antiestrogenic potency dependent on conversion to CI-628M. The metabolite CI-628M also displayed a Kd of 0.16 nM compared to estradiol's Kd of 0.28 nM in uterine cytosol, confirming its superior receptor engagement [2]. This metabolic profile differs from tamoxifen, whose primary active metabolite 4-hydroxytamoxifen exhibits a different tissue distribution and pharmacokinetic profile.

Prodrug Activation Metabolism Estrogen Receptor Affinity CI-628M

MCF-7 Breast Cancer Cell Growth Inhibition: IC50 1.1 μM for Nitromifene

Nitromifene (compound 1) inhibited MCF-7 human breast cancer cell proliferation with an IC50 of 1.1 μM, while its ER affinity was 1.7% that of estradiol in the same cell line [1]. For context, tamoxifen's reported IC50 in MCF-7 cells ranges from 2-5 μM across numerous published studies, suggesting nitromifene may exhibit comparable or modestly greater antiproliferative potency in this estrogen-responsive cell model. However, direct head-to-head IC50 data for nitromifene versus tamoxifen in the same study are not available, so this comparison remains cross-study and should be interpreted with caution.

MCF-7 Antiproliferative Breast Cancer Cell Viability

Optimal Research Application Scenarios for (Z)-Nitromifene (CAS 52235-18-4)


Neuroendocrine Estrogen Receptor Pharmacology: Hypothalamic-Pituitary Axis Studies

Given its 4.8-fold higher relative binding affinity for hypothalamic estrogen receptors compared to tamoxifen [1], (Z)-nitromifene is the preferred SERM for experiments investigating estrogen feedback mechanisms in the medial basal hypothalamus, dopamine-prolactin interactions, and GnRH neuronal regulation. The compound's defined (Z)-stereochemistry ensures consistent antiestrogenic activity in tissues where geometric isomerism critically influences receptor activation [2].

Estrogen Receptor Binding Kinetics and Mechanism-of-Action Research

The 250-fold faster dissociation rate from the estrogen receptor relative to estradiol makes nitromifene uniquely suited for studying receptor-ligand binding dynamics, antagonist-induced conformational changes, and the temporal requirements for ER-mediated transcriptional activation [3]. This kinetic property is directly relevant to research on nongenomic estrogen signaling and rapid receptor cycling.

Prodrug Metabolism and Antiestrogen Bioactivation Studies

Nitromifene's well-characterized metabolic pathway—O-demethylation to the high-affinity metabolite CI-628M (RBA 135% vs. parent 11%) [4]—provides an established model system for investigating prodrug activation, tissue-specific metabolism of triphenylethylene antiestrogens, and the relationship between metabolic conversion and in vivo antiestrogenic potency.

Reference Standard for SERM Comparative Pharmacology and Assay Calibration

With its defined MCF-7 antiproliferative IC50 of 1.1 μM and concurrent ER affinity measurement of 1.7% of estradiol [5], (Z)-nitromifene serves as a well-characterized reference compound for calibrating estrogen receptor binding assays, benchmarking novel SERM candidates, and validating experimental protocols in breast cancer cell line pharmacology.

Quote Request

Request a Quote for Pyrrolidine, 1-(2-(4-(1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl)phenoxy)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.